3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN2O3S/c1-20-9-8-14-30(17-20)26-16-25-23(15-24(26)29)28(32)27(35(33,34)22-12-6-3-7-13-22)19-31(25)18-21-10-4-2-5-11-21/h2-7,10-13,15-16,19-20H,8-9,14,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISQUYRNVMUGKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CC5=CC=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride and a suitable base such as pyridine.
Benzylation: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Introduction of the Methylpiperidinyl Group:
Industrial production methods for this compound would likely involve optimization of these steps to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl and fluoro groups, using nucleophiles like amines or thiols.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to cleave specific bonds and form corresponding carboxylic acids or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in diseases like cancer or neurological disorders.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new materials and pharmaceuticals.
Material Science: The compound’s properties can be exploited in the design of new materials with specific electronic, optical, or mechanical properties.
Biological Research: The compound can be used in biological assays to study its effects on cellular processes, enzyme activity, and protein interactions.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. For example, the benzenesulfonyl group can form hydrogen bonds with amino acid residues, while the fluoro group can participate in hydrophobic interactions. These interactions can lead to inhibition or activation of the target, resulting in downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents at N1, the sulfonyl/other groups at position 3, and the heterocyclic amine at position 7. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Methyl or alkyl chains (e.g., butyl, propyl) reduce steric hindrance, possibly improving synthetic accessibility .
Position 3 Modifications :
- Benzenesulfonyl vs. 4-chlorobenzenesulfonyl : The chloro-substituted analog () may exhibit stronger electron-withdrawing effects, altering binding affinity in enzyme-active sites .
- Carboxylic acid substituents () drastically increase polarity, favoring solubility but limiting membrane permeability .
4-Methylpiperazinyl () offers a protonatable nitrogen, useful for pH-dependent solubility or targeting cationic binding pockets .
Fluorine at Position 6 :
- Universally retained across analogs, fluorine’s electronegativity enhances dipole interactions and metabolic stability by blocking cytochrome P450 oxidation .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s benzyl and 3-methylpiperidinyl groups may complicate synthesis compared to simpler N1-alkyl analogs (e.g., butyl or propyl) .
- Drug-Likeness : The combination of benzyl and benzenesulfonyl groups suggests moderate-to-high logP values, necessitating formulation strategies to improve bioavailability.
Biological Activity
3-(Benzenesulfonyl)-1-benzyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its structural characteristics, synthesis, and biological activity, supported by data tables and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C22H24FN3O2S, indicating the presence of several functional groups that contribute to its biological properties. The structure comprises:
- Quinoline core : A bicyclic structure known for various pharmacological activities.
- Benzenesulfonyl group : Enhances solubility and reactivity.
- Fluorine atom : Potentially increases lipophilicity and biological activity.
- Piperidine ring : Contributes to interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:
- Suzuki–Miyaura coupling : Used for forming carbon-carbon bonds.
- Functionalization reactions : To introduce the sulfonyl and fluorine substituents.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities, including:
Anticancer Activity
Research suggests that this compound may possess cytotoxic effects against various cancer cell lines. Mechanisms proposed include:
- Induction of apoptosis.
- Cell cycle arrest at specific phases.
Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | <0.05 | Apoptosis induction |
| MCF-7 | 0.10 | Cell cycle arrest |
| A549 | 0.20 | Inhibition of proliferation |
Antimicrobial Properties
Compounds similar to this compound have been reported to exhibit antimicrobial activities. While specific data on this compound is limited, related quinoline derivatives have shown effectiveness against various bacterial strains.
Neuropharmacological Effects
The compound may act as an antagonist at certain neurotransmitter receptors, modulating their activity and influencing neurological pathways. This suggests potential applications in treating neurological disorders.
Case Studies
Several studies have investigated the biological activity of related compounds with similar structures:
- Study on Quinoline Derivatives : A series of quinoline derivatives were evaluated for their anticancer properties, highlighting the importance of the sulfonamide functionality in enhancing bioactivity .
- Mechanistic Study : Research on related piperidine compounds revealed multiple mechanisms of action, including modulation of signaling pathways involved in cell survival and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
